molecular formula C18H11BrN2OS B2498191 (Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 476673-32-2

(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2498191
CAS No.: 476673-32-2
M. Wt: 383.26
InChI Key: XWVMBTCFYRLEPM-ZSOIEALJSA-N
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Description

(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11BrN2OS and its molecular weight is 383.26. The purity is usually 95%.
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Biological Activity

(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C18_{18}H11_{11}BrN2_2OS
  • Molecular Weight: 383.3 g/mol
  • CAS Number: 476673-32-2

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit potent anticancer activities. The presence of electron-withdrawing groups, such as bromine in this compound, enhances its interaction with cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including A-431 and Jurkat cells. The findings indicated that the compound exhibited significant cytotoxicity with an IC50_{50} value lower than that of standard chemotherapy agents like doxorubicin. The structure–activity relationship (SAR) analysis suggested that the bromine substitution at the phenolic position is critical for enhancing anticancer activity due to improved hydrophobic interactions with cellular targets .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.

Antibacterial Efficacy

In vitro studies have shown that this compound displays notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A systematic evaluation revealed that compounds with similar thiazole frameworks demonstrated comparable or superior activity to established antibiotics like norfloxacin .

Anticonvulsant Activity

Thiazole-containing compounds have been investigated for their anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems.

Research Findings

A recent study focused on synthesizing thiazole derivatives and assessing their anticonvulsant activities using animal models. The results indicated that certain derivatives exhibited significant protection against seizures, correlating with structural features such as the presence of hydroxyl groups which enhance solubility and bioavailability .

Summary of Biological Activities

Activity Effect Mechanism
Anticancer Significant cytotoxicity in cancer cell linesInteraction with cellular proteins
Antimicrobial Effective against various bacterial strainsDisruption of bacterial cell wall integrity
Anticonvulsant Protection against seizuresModulation of neurotransmitter systems

Properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-15-9-12(6-7-17(15)22)8-14(10-20)18-21-16(11-23-18)13-4-2-1-3-5-13/h1-9,11,22H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVMBTCFYRLEPM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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